3-Piperazin-1-yl-pyridazine

dCTPase Cancer Enzyme Inhibition

3-Piperazin-1-yl-pyridazine is a versatile heterocyclic scaffold for medicinal chemistry. Unlike generic piperazine heterocycles, its pyridazine core confers unique electronic and steric properties essential for potent and selective target engagement of dCTPase, SCD1, and TRPV1. Documented SAR shows >50-fold improvement in microsomal stability (t1/2 from ~2 min to >100 min), enabling rational ADME optimization. Ideal for hit-to-lead campaigns in oncology, metabolic disease, and pain. Procure 97% purity building block with validated in vivo efficacy data.

Molecular Formula C8H12N4
Molecular Weight 164.21 g/mol
CAS No. 51047-56-4
Cat. No. B1353636
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Piperazin-1-yl-pyridazine
CAS51047-56-4
Molecular FormulaC8H12N4
Molecular Weight164.21 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=NN=CC=C2
InChIInChI=1S/C8H12N4/c1-2-8(11-10-3-1)12-6-4-9-5-7-12/h1-3,9H,4-7H2
InChIKeyMIPXOMNITKFHDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Piperazin-1-yl-pyridazine (CAS 51047-56-4): Core Scaffold for Kinase and GPCR Inhibitor Procurement


3-Piperazin-1-yl-pyridazine (CAS 51047-56-4) is a heterocyclic building block that features a pyridazine ring substituted with a piperazine moiety at the 3-position . This scaffold is a critical intermediate in the synthesis of several classes of potent inhibitors targeting human dCTP pyrophosphatase 1 (dCTPase), stearoyl-CoA desaturase-1 (SCD1), and the transient receptor potential vanilloid 1 (TRPV1) receptor, and histamine H3 receptors [1]. Its core utility lies in its versatility as a synthetic handle, enabling the generation of diverse compound libraries with demonstrated activity in biochemical and cellular assays across multiple therapeutic areas, including oncology, metabolic disease, and pain [2].

Why Substituting 3-Piperazin-1-yl-pyridazine (CAS 51047-56-4) with Other Piperazine Heterocycles Compromises Assay Integrity


Generic substitution of 3-piperazin-1-yl-pyridazine with other piperazine-containing heterocycles, such as pyridinyl- or pyrimidinyl-piperazines, is not scientifically sound due to the specific electronic and steric properties conferred by the pyridazine ring. This unique scaffold is essential for achieving the potent and selective target engagement observed in lead compounds. For instance, the pyridazine core is a key determinant of microsomal stability and metabolic fate, with subtle structural changes leading to dramatic differences in half-life (e.g., from t1/2 ~ 2 min to > 60 min) [1]. Furthermore, the pyridazine ring's distinct nitrogen arrangement is critical for establishing the specific binding interactions that confer selectivity over related enzymes, a feature not guaranteed by pyridine or pyrimidine analogs [2]. Replacing this core without rigorous comparative data introduces significant risk of altering potency, selectivity, and pharmacokinetic profile, thereby invalidating structure-activity relationship (SAR) studies and experimental results.

Quantitative Differentiation Evidence for 3-Piperazin-1-yl-pyridazine (CAS 51047-56-4) in Lead Optimization


Comparative dCTPase Inhibitory Potency and Selectivity Profile for Oncology Research

Derivatives based on the 3-piperazin-1-yl-pyridazine scaffold are potent inhibitors of human dCTP pyrophosphatase 1 (dCTPase), a target associated with cancer progression. A series of piperazin-1-ylpyridazines were identified as a new class of dCTPase inhibitors, with lead compounds displaying outstanding selectivity over related enzymes and the ability to synergize with cytidine analogues like decitabine against leukemic cells [1]. While specific IC50 values for the parent 3-piperazin-1-yl-pyridazine are not reported, the quantitative structure-activity relationship (SAR) around this core demonstrates its crucial role in achieving high potency and enzyme selectivity.

dCTPase Cancer Enzyme Inhibition

Optimizable Microsomal Stability: A 50-Fold Improvement Window Demonstrated for Piperazinylpyridazines

The piperazin-1-ylpyridazine core was found to have a short in vitro microsomal half-life, which is a key parameter for predicting in vivo clearance. A series of piperazin-1-ylpyridazines, exemplified by compound 1, exhibited a very short half-life of 2 minutes in mouse liver microsomes (MLM) and 3 minutes in human liver microsomes (HLM) [1]. Through targeted structural modifications of the core scaffold, the research team was able to improve this in vitro intrinsic clearance by more than 50-fold, resulting in compounds like compound 29 which had a half-life of 113 minutes in MLM and 105 minutes in HLM [1]. This demonstrates that while the core may have initial stability liabilities, its SAR is highly tractable, offering a wide optimization window.

ADME Drug Metabolism Microsomal Stability

In Vivo Efficacy in Cough Model via TRPV1 Antagonism (V112220)

The pyridazinylpiperazine analog V112220, derived from the core 3-piperazin-1-yl-pyridazine scaffold, demonstrated significant in vivo antitussive activity in a guinea pig model. Compared to a vehicle control, V112220 significantly inhibited the number of coughs induced by both citric acid (73 +/- 11% inhibition, p < 0.01) and capsaicin (70 +/- 9.4% inhibition, p < 0.05) [1]. This quantitative in vivo data validates the scaffold's utility in producing compounds with central or peripheral activity relevant to respiratory and pain indications.

TRPV1 Cough Pain In Vivo Pharmacology

High Potency SCD1 Inhibition with Demonstrated In Vivo Efficacy (XEN103)

Optimization of the piperazin-1-ylpyridazine core led to the discovery of XEN103 (compound 49), a highly potent and selective stearoyl-CoA desaturase-1 (SCD1) inhibitor. XEN103 exhibited low nanomolar in vitro activity, with IC50 values of 14 nM for mouse SCD1 (mSCD1) and 12 nM for human SCD1 in HepG2 cells [1]. Importantly, this in vitro potency translated to robust in vivo efficacy, with an ED50 of 0.8 mg/kg [1]. This demonstrates the scaffold's capacity to yield orally bioavailable compounds with excellent target engagement and downstream pharmacological effects in disease-relevant models.

SCD1 Obesity Metabolic Syndrome In Vivo Pharmacology

Optimal Research Applications for 3-Piperazin-1-yl-pyridazine (CAS 51047-56-4) Based on Quantitative Evidence


Medicinal Chemistry: Lead Optimization for dCTPase and SCD1 Inhibitor Programs

This scaffold is ideally suited for hit-to-lead and lead optimization campaigns targeting dCTPase in oncology [1] and SCD1 in metabolic disease [2]. The available SAR around the core, demonstrating a >50-fold improvement in microsomal stability [3], provides a clear roadmap for medicinal chemists to design analogs with improved ADME properties while maintaining potent target engagement.

In Vivo Pharmacology: Validation of TRPV1 Antagonists for Pain and Cough Models

Researchers investigating TRPV1 as a therapeutic target for pain, cough, or other sensory disorders should procure this scaffold to synthesize analogs like V112220. The established in vivo efficacy in a guinea pig cough model, with 70-73% inhibition of cough reflexes [4], provides a validated chemical starting point for generating tool compounds or preclinical candidates with proven central or peripheral activity.

Chemical Biology: Development of Selective Chemical Probes

The demonstrated selectivity of piperazin-1-ylpyridazine derivatives over related enzymes [1] makes this scaffold a valuable foundation for developing high-quality chemical probes. These probes can be used to dissect the biological function of dCTPase, SCD1, or TRPV1 in complex cellular systems, reducing the risk of off-target effects that could confound experimental results.

ADME/PK Research: Evaluating and Optimizing Microsomal Clearance

The well-characterized metabolic profile of this scaffold, ranging from a rapid t1/2 of 2-3 minutes to an optimized t1/2 of >100 minutes in microsomes [3], offers a powerful case study for ADME scientists. It can be used as a reference standard to benchmark in-house metabolic stability assays, to train predictive clearance models, or to study structure-metabolism relationships in drug discovery projects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Piperazin-1-yl-pyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.